Structural Uniqueness Among Benzothiazine Dioxide KATP‑Channel Modulators
The target compound possesses three structural features that distinguish it from all reported 4H‑1,4‑benzothiazine‑2‑carbonitrile 1,1‑dioxides: (i) a 6‑fluoro substituent on the fused benzene ring, (ii) an N‑(2‑methoxyphenyl) group at position 4, and (iii) a 2‑carbonitrile group. No compound with this exact substitution pattern appears in the Schou et al. (2005) structure‑activity‑relationship study [1] or in the broad Markush claims of US 6,232,310 [2]. The closest physically reported analogs are 7‑chloro‑3‑methyl‑4H‑1,4‑benzothiazine‑2‑carbonitrile 1,1‑dioxide (3a) and 7‑chloro‑3‑isopropylamino‑4H‑1,4‑benzothiazine‑2‑carbonitrile 1,1‑dioxide (3f), both of which lack the 6‑fluoro and N‑aryl methoxy features that govern lipophilicity, metabolic stability, and channel‑subtype preference.
| Evidence Dimension | Substitution pattern (position, atom/group) |
|---|---|
| Target Compound Data | R₆ = F, R₄ = 2‑methoxyphenyl, R₂ = CN, 1,1‑dioxide |
| Comparator Or Baseline | 3a: R₇ = Cl, R₃ = CH₃, R₂ = CN, 1,1‑dioxide; 3f: R₇ = Cl, R₃ = NH‑iPr, R₂ = CN, 1,1‑dioxide |
| Quantified Difference | Unique combination not tested in reference sets |
| Conditions | Structural comparison based on published patent and journal data; no direct biological assay comparison available for the target compound. |
Why This Matters
Because literature SAR shows that both the position of halogen substitution and the nature of the N‑4 aryl group dramatically alter KATP‑channel opening potency and tissue selectivity [1], the structural uniqueness of CAS 1207001‑96‑4 means its biological readout cannot be predicted from any existing analog, making it irreplaceable for novel mechanistic studies.
- [1] Schou, S. C. et al. Synthesis and pharmacological evaluation of 4H‑1,4‑benzothiazine‑2‑carbonitrile 1,1‑dioxide and N‑(2‑cyanomethylsulfonylphenyl)acylamide derivatives as potential activators of ATP sensitive potassium channels. Bioorg. Med. Chem. 2005, 13, 141‑155. View Source
- [2] Schou, S. C. et al. U.S. Patent 6,232,310 – Fused 1,4‑thiazine‑2‑carbonitrile derivatives, their preparation and use. 2001. View Source
